molecular formula C23H25NO4 B11381050 7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11381050
M. Wt: 379.4 g/mol
InChI Key: XCOUKVPIXBNCCC-UHFFFAOYSA-N
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Description

7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromene intermediate. This intermediate is then subjected to cyclization with an appropriate amine to yield the final oxazine product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which 7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazines: Other compounds in this class share similar structural features and biological activities.

    Flavonoids: These compounds also contain a chromene core and exhibit diverse biological activities.

Uniqueness

7-Ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-ethyl-3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO4/c1-5-18-14(2)19-10-17-12-24(11-16-8-6-7-9-20(16)26-4)13-27-21(17)15(3)22(19)28-23(18)25/h6-10H,5,11-13H2,1-4H3

InChI Key

XCOUKVPIXBNCCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4OC)C)OC1=O)C

Origin of Product

United States

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